molecular formula C22H22FNO3 B11379348 2-(3,5-dimethylphenoxy)-N-(2-fluorobenzyl)-N-(furan-2-ylmethyl)acetamide

2-(3,5-dimethylphenoxy)-N-(2-fluorobenzyl)-N-(furan-2-ylmethyl)acetamide

Cat. No.: B11379348
M. Wt: 367.4 g/mol
InChI Key: OZVKZNMUDMUCFL-UHFFFAOYSA-N
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Description

2-(3,5-dimethylphenoxy)-N-(2-fluorobenzyl)-N-(furan-2-ylmethyl)acetamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its complex structure, which includes a phenoxy group, a fluorobenzyl group, and a furan-2-ylmethyl group attached to an acetamide backbone. The unique combination of these functional groups imparts distinct chemical and physical properties to the compound, making it a subject of study in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,5-dimethylphenoxy)-N-(2-fluorobenzyl)-N-(furan-2-ylmethyl)acetamide typically involves multiple steps, starting from readily available starting materials. A common synthetic route includes the following steps:

    Preparation of 3,5-dimethylphenol: This can be synthesized through the methylation of phenol using methyl iodide in the presence of a base such as potassium carbonate.

    Formation of 3,5-dimethylphenoxyacetic acid: The 3,5-dimethylphenol is reacted with chloroacetic acid in the presence of a base to form 3,5-dimethylphenoxyacetic acid.

    Synthesis of 2-fluorobenzylamine: This can be prepared by the reduction of 2-fluoronitrobenzene using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.

    Formation of the final compound: The 3,5-dimethylphenoxyacetic acid is coupled with 2-fluorobenzylamine and furan-2-ylmethylamine using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the final product, this compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to improve yield and reduce costs. This could include the use of more efficient catalysts, alternative solvents, and continuous flow reactors to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

2-(3,5-dimethylphenoxy)-N-(2-fluorobenzyl)-N-(furan-2-ylmethyl)acetamide can undergo various types of chemical reactions, including:

    Oxidation: The phenoxy and furan groups can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The acetamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The fluorobenzyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

2-(3,5-dimethylphenoxy)-N-(2-fluorobenzyl)-N-(furan-2-ylmethyl)acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Mechanism of Action

The mechanism of action of 2-(3,5-dimethylphenoxy)-N-(2-fluorobenzyl)-N-(furan-2-ylmethyl)acetamide involves its interaction with specific molecular targets in biological systems. The compound may bind to proteins or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-(3,5-dimethylphenoxy)-N-(benzyl)-N-(furan-2-ylmethyl)acetamide: Lacks the fluorine atom, which may affect its reactivity and biological activity.

    2-(3,5-dimethylphenoxy)-N-(2-chlorobenzyl)-N-(furan-2-ylmethyl)acetamide: Contains a chlorine atom instead of fluorine, which can lead to different chemical and biological properties.

Uniqueness

The presence of the fluorine atom in 2-(3,5-dimethylphenoxy)-N-(2-fluorobenzyl)-N-(furan-2-ylmethyl)acetamide imparts unique properties, such as increased lipophilicity and potential for specific interactions with biological targets. This makes it distinct from similar compounds and may enhance its effectiveness in certain applications.

Properties

Molecular Formula

C22H22FNO3

Molecular Weight

367.4 g/mol

IUPAC Name

2-(3,5-dimethylphenoxy)-N-[(2-fluorophenyl)methyl]-N-(furan-2-ylmethyl)acetamide

InChI

InChI=1S/C22H22FNO3/c1-16-10-17(2)12-20(11-16)27-15-22(25)24(14-19-7-5-9-26-19)13-18-6-3-4-8-21(18)23/h3-12H,13-15H2,1-2H3

InChI Key

OZVKZNMUDMUCFL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)OCC(=O)N(CC2=CC=CC=C2F)CC3=CC=CO3)C

Origin of Product

United States

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